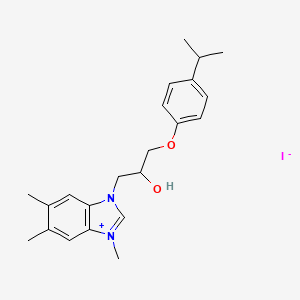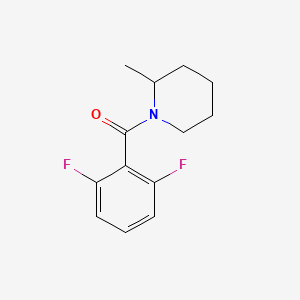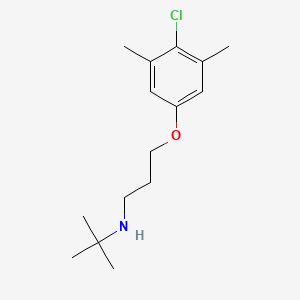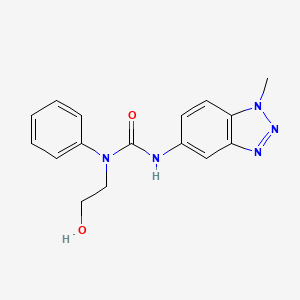![molecular formula C16H18N4O B5158357 1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone](/img/structure/B5158357.png)
1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone
描述
1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone is a synthetic organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine ring attached to a piperazine moiety, which is further connected to a phenyl ring with an ethanone group. Its unique structure allows it to interact with various biological targets, making it a valuable molecule for research and potential therapeutic applications.
作用机制
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Mode of Action
Based on its structural similarity to other active compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .
准备方法
The synthesis of 1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Attachment of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Coupling with the Phenyl Ring: The phenyl ring is coupled to the piperazine-pyrimidine intermediate through palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Introduction of the Ethanone Group:
Industrial production methods may involve optimization of these steps to enhance yield, purity, and cost-effectiveness.
化学反应分析
1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethanone group to an alcohol.
Hydrolysis: Acidic or basic hydrolysis can cleave the ethanone group, yielding the corresponding phenyl derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pH conditions.
科学研究应用
1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications as an antidepressant, antipsychotic, and anti-inflammatory agent. Its ability to inhibit serotonin reuptake makes it a candidate for treating mood disorders.
Industry: The compound is utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals.
相似化合物的比较
1-[4-(4-Pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone can be compared with other similar compounds, such as:
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine and phenyl ring but has a pyridinone moiety instead of a pyrimidine ring.
N-[1-[4-[(4-Pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]cyclopropyl]acetamide: This derivative includes a cyclopropyl group and an acetamide moiety, offering different pharmacological properties.
1-(4-Piperazin-1-ylphenyl)ethanone: Similar in structure but lacks the pyrimidine ring, affecting its biological activity and target specificity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct pharmacological and chemical properties.
属性
IUPAC Name |
1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-13(21)14-3-5-15(6-4-14)19-9-11-20(12-10-19)16-17-7-2-8-18-16/h2-8H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDHGQZWCBDSHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501320606 | |
| Record name | 1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49671525 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851631-13-5 | |
| Record name | 1-[4-(4-pyrimidin-2-ylpiperazin-1-yl)phenyl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501320606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-biphenylyl(phenyl)methyl]-1H-benzimidazole](/img/structure/B5158291.png)

![(4Z)-1-(3-chlorophenyl)-4-[(4-hydroxy-3-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B5158316.png)

![N-(3-chlorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5158321.png)

![ethyl 2-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B5158329.png)
![4-(4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5158331.png)

![2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5158348.png)

![METHYL 1,7-DIMETHYL-3-{[5-METHYL-2-(4-METHYLPHENYL)-1,3-OXAZOL-4-YL]METHYL}-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5158368.png)
